molecular formula C20H22Cl2N4O3S B2449624 5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886909-57-5

5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2449624
CAS No.: 886909-57-5
M. Wt: 469.38
InChI Key: BJOWPEFADGHBFW-UHFFFAOYSA-N
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Description

5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H22Cl2N4O3S and its molecular weight is 469.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis Process and Derivatives

The chemical compound has been involved in the synthesis of various derivatives, notably 1,2,4-triazole derivatives, which display antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives through the reaction of ester ethoxycarbonylhydrazones with primary amines. Among these, some compounds exhibited good or moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Chemical Reactions and Modifications

The chemical structure of this compound also facilitates various chemical reactions and modifications, leading to the creation of diverse derivatives with potential bioactive properties. For instance, Koszytkowska-Stawińska et al. (2004) explored the acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide, leading to different derivatives based on the choice of base and acyl chloride, further emphasizing the versatility of this compound in chemical synthesis (Koszytkowska-Stawińska et al., 2004).

Biologically Active Compounds and Pharmacological Evaluation

Synthesis and Pharmacological Evaluation

The synthesized derivatives of the base compound have been subjected to pharmacological evaluation, revealing their potential in various biological activities. For instance, Akhter et al. (2014) synthesized a series of 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, which were tested for their anti-inflammatory activity, with some compounds showing promising results, further corroborating the medicinal relevance of these derivatives (Akhter et al., 2014).

Antimicrobial and Antifungal Activities

Antibacterial and Antifungal Properties

The compound has been used to synthesize derivatives with significant antibacterial and antifungal properties. For instance, Taha (2008) synthesized a series of compounds from 4-Amino-4H-3-methylthio{7H-1,2,4-triazolo[1,5-d]tetrazol-6-yl}-1,2,4-triazole-5thiol, which were tested against a variety of microorganisms, showcasing the potential of these derivatives in combating microbial infections (Taha, 2008).

Tuberculostatic Activity and Antiviral Evaluation

Tuberculostatic and Antiviral Activities

The compound also serves as a precursor in synthesizing derivatives with tuberculostatic and antiviral activities. For instance, Milczarska et al. (2005) synthesized new derivatives tested for their tuberculostatic activity, with some showing a minimum inhibitory concentration of 25 μg/mL, indicating their potential in tuberculosis treatment (Milczarska et al., 2005). Similarly, Apaydın et al. (2020) designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of these derivatives in antiviral therapies (Apaydın et al., 2020).

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N4O3S/c1-2-15-23-19-26(24-15)18(27)17(30-19)16(13-4-3-12(21)11-14(13)22)25-7-5-20(6-8-25)28-9-10-29-20/h3-4,11,16,27H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOWPEFADGHBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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